

Venglustat vs. Migalastat for Fabry Disease with Amenable Mutations: A Comparative Guide

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Compound of Interest

Compound Name: Venglustat

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Fabry disease, an X-linked lysosomal storage disorder, arises from deficient activity of the enzyme α -galactosidase A (α -Gal A), leading to the progressive accumulation of globotriaosylceramide (Gb3) in various tissues. This accumulation drives the multisystemic pathology of the disease, including renal failure, cardiovascular complications, and neuropathic pain. Two notable oral therapeutic strategies have emerged for Fabry disease: substrate reduction therapy with **venglustat** and pharmacological chaperone therapy with migalastat for patients with amenable mutations. This guide provides a detailed, data-driven comparison of these two agents, focusing on their mechanisms of action, clinical efficacy, and the experimental protocols used to evaluate them.

Mechanism of Action

The fundamental difference between **venglustat** and migalastat lies in their therapeutic approach to mitigating the effects of α -Gal A deficiency.

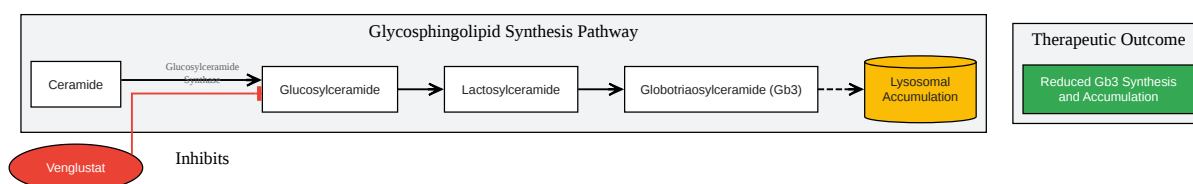
Venglustat: Substrate Reduction Therapy

Venglustat is an inhibitor of glucosylceramide synthase, a key enzyme in the synthesis pathway of most glycosphingolipids, including Gb3.^{[1][2]} By blocking this initial step, **venglustat** aims to reduce the production of Gb3, thereby preventing its accumulation in lysosomes, irrespective of the underlying GLA mutation.^{[1][3]} This mechanism makes it a potential treatment option for a broad range of Fabry disease patients.

Migalastat: Pharmacological Chaperone Therapy

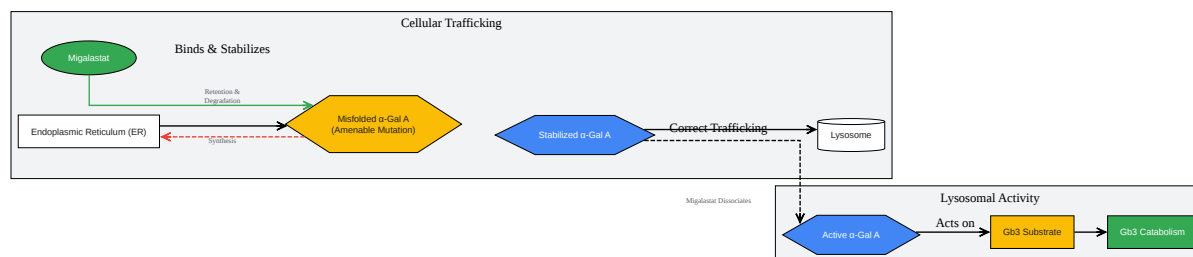
Migalastat is a pharmacological chaperone designed to treat Fabry disease in patients with specific "amenable" mutations in the GLA gene.[4][5] These mutations result in misfolded but potentially functional α -Gal A enzyme. Migalastat binds to the active site of these amenable mutant enzymes, stabilizing their conformation and facilitating their proper trafficking from the endoplasmic reticulum to the lysosome.[6][7] Once in the lysosome, the higher concentration of the natural substrate, Gb3, and the lower pH cause migalastat to dissociate, allowing the restored enzyme to catabolize the accumulated substrate.[6]

Below are diagrams illustrating the distinct mechanisms of action for **Venglustat** and Migalastat.



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Caption: Mechanism of action of **Venglustat**.



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Caption: Mechanism of action of Migalastat.

Clinical Efficacy and Supporting Data

Direct head-to-head clinical trials comparing **venglustat** and migalastat have not been completed. The ongoing Phase 3 CARAT trial (NCT05280548) is evaluating **venglustat** against standard of care, which includes migalastat, with results expected in 2027.[1][8] Therefore, the following comparison is based on data from separate clinical trial programs for each drug.

Venglustat Clinical Data

The primary clinical evidence for **venglustat** in Fabry disease comes from a Phase 2a open-label trial (NCT02228460) and its long-term extension study (NCT02489344) in 11 treatment-naïve adult males with classic Fabry disease.[1][3]

Table 1: Summary of **Venglustat** Phase 2a and Extension Study Results

Endpoint	Timepoint	Result
Plasma Gb3 Reduction	6 Months	41.7% reduction from baseline. [3]
3 Years	77.5% reduction from baseline. [3]	
Skin Gb3 Inclusions (SSCE)	6 Months	No significant change in severity score.[1][9]
3 Years	5 of 6 remaining patients had reductions in severity score; 2 achieved complete clearance (score of 0).[1][3]	
Fraction of SSCE Cytoplasm Occupied by Gb3 Inclusions	6 Months	Mean change from baseline: -0.06 (p=0.0010).[9][10]
3 Years (156 Weeks)	Mean change from baseline: -0.12 (p=0.0008).[9][10]	
Disease Progression	3 Years	No biochemical or histological indications of disease progression in kidneys, heart, brain, or nervous system.[1][3] [9]

SSCE: Superficial Skin Capillary Endothelium

Migalastat Clinical Data

Migalastat's efficacy has been established in two pivotal Phase 3 trials: the FACETS study (NCT00925301) in treatment-naïve patients and the ATTRACT study (NCT01218659) in patients with prior enzyme replacement therapy (ERT) experience.[4][11]

Table 2: Summary of Migalastat Phase 3 Trial Results (in Patients with Amenable Mutations)

Trial	Patient Population	Key Endpoint	Timepoint	Result
FACETS (vs. Placebo)	ERT-Naïve	Kidney Interstitial Capillary Gb3 Inclusions	6 Months	Significant reduction in the migalastat group vs. an increase in the placebo group.[4][11]
Plasma lyso-Gb3	6 Months	Significant reduction with migalastat compared to placebo.[11]		
Renal Function (eGFR)	24 Months	Stable renal function.[4]		
Cardiac Mass (LVMI)	24 Months	Reduction in cardiac mass.[4]		
ATTRACT (vs. ERT)	ERT-Experienced	Renal Function (eGFR)	18 Months	Comparable effect to ERT in maintaining stable renal function.[12][13]
Cardiac Mass (LVMI)	18 Months	Significant reduction in LVMI with migalastat; no significant change in the ERT group.[11]		
Composite Clinical Events	30 Months (OLE)	10% of patients experienced a new composite clinical event (renal, cardiac, or		

cerebrovascular).

[\[13\]](#)

eGFR: estimated Glomerular Filtration Rate; LVMI: Left Ventricular Mass Index; OLE: Open-Label Extension

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are summaries of the key experimental protocols employed in the evaluation of **venglustat** and migalastat.

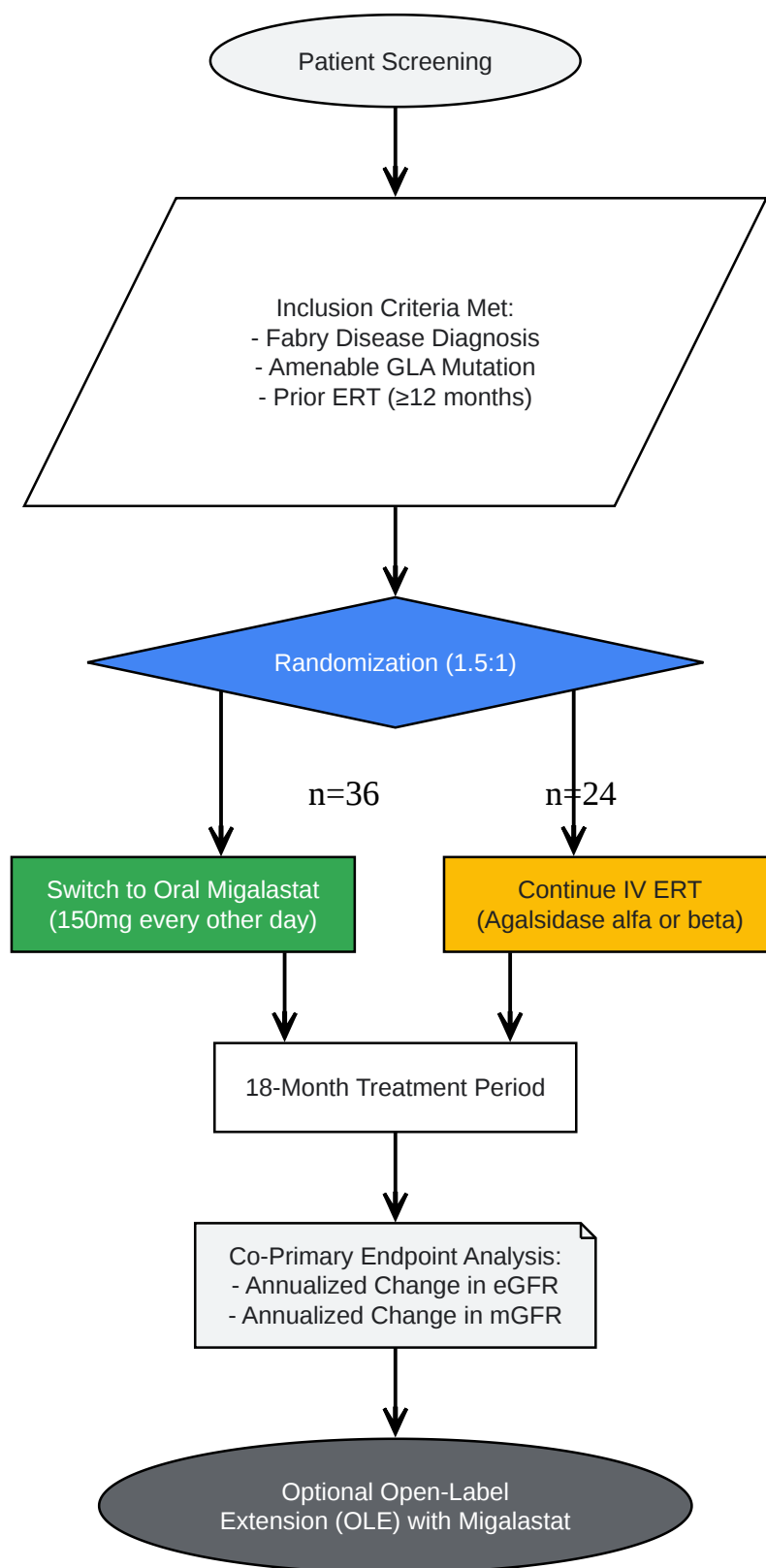
Venglustat Study Protocol (NCT02228460 & NCT02489344)

- Study Design: An international, open-label, single-arm Phase 2a study with a 26-week initial phase followed by a 130-week extension.[\[9\]](#)
- Participants: 11 treatment-naïve adult males (18-37 years old) with classic Fabry disease.[\[9\]](#)
- Intervention: **Venglustat** 15 mg administered orally once daily.[\[3\]](#)[\[9\]](#)
- Primary Endpoint (Initial Phase): Change in Gb3 accumulation in skin capillary endothelial cells, assessed by a pathologist on a 0-3 severity rating scale.[\[1\]](#)
- Key Secondary & Exploratory Endpoints:
 - Gb3 Quantification in Skin: The fraction of the volume of superficial skin capillary endothelium (SSCE) cytoplasm occupied by Gb3 inclusions was measured by electron microscopy unbiased stereology.[\[9\]](#)[\[10\]](#)
 - Plasma Biomarkers: Levels of Gb3 and globotriaosylsphingosine (lyso-Gb3) in plasma were measured at various time points.[\[9\]](#)[\[10\]](#)
 - Organ Function: Renal function (eGFR), cardiac function, and neurological assessments were conducted to monitor for disease progression.[\[3\]](#)

Migalastat Study Protocols (FACETS & ATTRACT)

- **Amenable Mutation Identification:** The amenability of a GLA mutation to migalastat is determined by a validated in vitro good laboratory practice (GLP) assay using human embryonic kidney (HEK) 293 cells transfected with specific GLA mutations. A mutation is deemed amenable if, in the presence of 10 $\mu\text{mol/L}$ migalastat, it demonstrates a ≥ 1.2 -fold increase in α -Gal A activity over its baseline and an absolute increase of $\geq 3\%$ of the wild-type α -Gal A activity.[\[7\]](#)[\[14\]](#)
- **FACETS (NCT00925301) Study Design:** A Phase 3, randomized, double-blind, placebo-controlled trial.[\[7\]](#)
 - **Participants:** ERT-naïve patients with amenable GLA mutations.[\[7\]](#)
 - **Intervention:** Migalastat or placebo for 6 months, followed by an open-label extension where all patients received migalastat.[\[4\]](#)
 - **Primary Endpoint:** Percentage of patients with a $\geq 50\%$ reduction in Gb3 inclusions in kidney interstitial capillaries.
- **ATTRACT (NCT01218659) Study Design:** A Phase 3, randomized, open-label, active-controlled trial.[\[13\]](#)[\[15\]](#)
 - **Participants:** ERT-experienced patients (at least 12 months) with amenable GLA mutations.[\[15\]](#) Patients were randomized 1.5:1 to switch to migalastat or continue ERT.[\[15\]](#)
 - **Intervention:** Migalastat 150 mg every other day versus standard ERT (agalsidase alfa or beta) for 18 months.[\[13\]](#)[\[16\]](#)
 - **Co-Primary Endpoints:** Mean annualized change in estimated GFR (eGFR) and measured GFR (iohexol).[\[15\]](#)
 - **Key Secondary Endpoints:** Change in Left Ventricular Mass Index (LVMI) measured by cardiac MRI, composite clinical events, and plasma lyso-Gb3 levels.[\[11\]](#)[\[13\]](#)

The workflow for patient selection and evaluation in the ATTRACT trial is illustrated below.



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Caption: ATTRACT trial experimental workflow.

Summary and Conclusion

Venglustat and migalastat represent two distinct and innovative oral therapeutic approaches for Fabry disease.

- **Venglustat**, as a substrate reduction therapy, offers a broad applicability for patients regardless of their mutation type. Phase 2 data in treatment-naïve males with classic Fabry disease demonstrates a progressive reduction in plasma Gb3 over three years and a stabilization of disease progression.[3][9] Larger Phase 3 trials are currently underway to confirm these findings and evaluate its impact on clinical outcomes such as pain and cardiac hypertrophy.[1][11]
- Migalastat is a personalized medicine, effective only in patients with amenable GLA mutations, which is estimated to be 35-50% of the Fabry patient population.[14][17] Phase 3 data has robustly demonstrated its efficacy in both ERT-naïve and ERT-experienced patients, showing it can reduce substrate storage, stabilize renal function, and reduce cardiac mass.[4][11][12]

The choice between these therapies, for patients with amenable mutations, will likely depend on a variety of factors including long-term comparative efficacy and safety data (pending from trials like CARAT), patient preference for mechanism of action, and individual clinical profiles. The data presented in this guide, derived from their respective clinical development programs, provides a foundational basis for understanding the current landscape of oral therapies for Fabry disease. As further data emerges, a more direct comparison will become possible, ultimately helping to refine treatment strategies for this complex disorder.

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